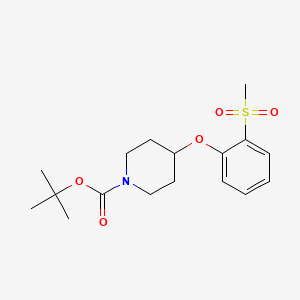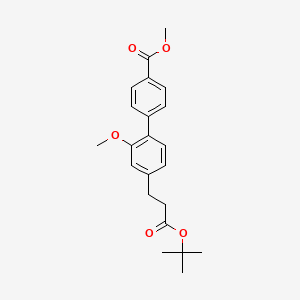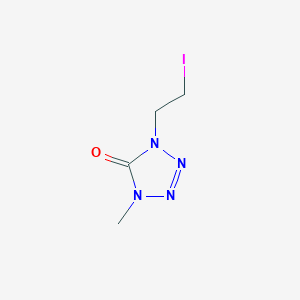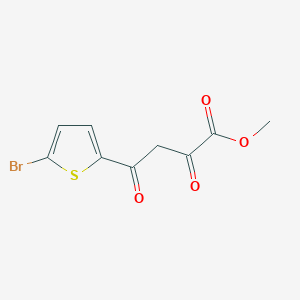
(4-hydroxyphenyl) nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4-hydroxyphenyl) nonanoate can be synthesized through an esterification reaction, where nonanoic acid reacts with 4-hydroxyphenol in the presence of a catalyst, typically a mineral acid such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
(4-hydroxyphenyl) nonanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into nonanoic acid and 4-hydroxyphenol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Nonanoic acid and 4-hydroxyphenol.
Reduction: Nonanol and 4-hydroxyphenol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-hydroxyphenyl) nonanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used as a plasticizer in the production of polymers and as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism of action of nonanoic acid 4-hydroxyphenyl ester depends on its application. For instance, as an antimicrobial agent, it disrupts the cell membrane of microorganisms, leading to cell lysis. In drug delivery systems, it can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles or other nanostructures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octanoic acid 4-hydroxyphenyl ester
- Decanoic acid 4-hydroxyphenyl ester
- Pelargonic acid 4-hydroxyphenyl ester
Uniqueness
(4-hydroxyphenyl) nonanoate is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in applications such as antimicrobial agents and plasticizers, where both solubility and interaction with other molecules are crucial .
Eigenschaften
Molekularformel |
C15H22O3 |
|---|---|
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
(4-hydroxyphenyl) nonanoate |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-7-8-15(17)18-14-11-9-13(16)10-12-14/h9-12,16H,2-8H2,1H3 |
InChI-Schlüssel |
NNTQPUSEGUFPBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)OC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 9-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate](/img/structure/B8388929.png)






![3-Methylbenzo[b]thiophene-5-carboxylic acid ethyl ester](/img/structure/B8388973.png)



![3-Acetamidobicyclo[1.1.1]pentan-1-yl acetate](/img/structure/B8389004.png)

![N-{2-[(2-methyl-2-oxiranyl)methoxy]phenyl}acetamide](/img/structure/B8389020.png)
